2-Methylbut-3-yn-2-yl carbamate
Overview
Description
2-Methylbut-3-yn-2-yl carbamate is a chemical compound with the CAS Number: 33060-69-4 . It has a molecular weight of 127.14 . The IUPAC name of this compound is 1,1-dimethyl-2-propynyl carbamate . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
2-Methyl-3-butyn-2-ol (MBY) is used as a precursor in the Mannich reaction and can undergo selective semihydrogenation to produce fine chemicals . The hydrolysis of this compound gave 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO2/c1-4-6 (2,3)9-5 (7)8/h1H,2-3H3, (H2,7,8) .Chemical Reactions Analysis
The hydrolysis of this compound gave 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one . 2-[2-Amino(hydrazinyl)-6H-1,3,4-thiadiazin-5-yl]propan-2-yl carbamates were synthesized by reacting 4-bromo-2-methyl-3-oxobutan-2-yl carbamate with thiosemicarbazide and carbonothioic dihydrazide, respectively .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 127.14 .Scientific Research Applications
Nanoparticle Carrier Systems for Fungicides
Carbendazim (MBC) and tebuconazole (TBZ), fungicides, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules, showing modified release profiles and reduced toxicity. This advancement in carrier systems emphasizes the potential of nanoparticles in agricultural applications for efficient plant disease treatment with minimal environmental impact (Campos et al., 2015).
Synthesis of Dioxolanes and Thiadiazines
The hydrolysis of 2-methylbut-3-yn-2-yl carbamate leads to the synthesis of 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one, highlighting its role in chemical synthesis and potential in creating new compounds with specific applications in various fields, including materials science (Isobaev et al., 2021).
Carbamate Formation in AMP-CO2-H2O System
Research on carbamate formation in the 2-amino-2-methyl-1-propanol (AMP) system at different CO2 loadings and temperatures provides insights into carbamate chemistry, which is fundamental in understanding and improving CO2 capture and sequestration technologies. This study emphasizes the importance of carbamates in environmental chemistry (Ciftja et al., 2014).
Carbamates in Drug Design
The carbamate group plays a crucial role in medicinal chemistry, serving as a key structural motif in numerous approved drugs and prodrugs. Their versatility and the development of synthetic methodologies for carbamates significantly impact drug discovery and development, underlining the chemical's relevance in pharmaceutical sciences (Ghosh & Brindisi, 2015).
Corrosion Inhibition
Methyl carbamate demonstrates potential as a corrosion inhibitor for copper metal in acidic conditions. The study of its interaction and inhibition properties extends the application of carbamates to materials science, specifically in protecting metals from corrosion, which is critical in extending the lifespan of metal-based structures and components (John et al., 2013).
Properties
IUPAC Name |
2-methylbut-3-yn-2-yl carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-6(2,3)9-5(7)8/h1H,2-3H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJNOBUNFYNROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186719 | |
Record name | 3-Butyn-2-ol, methyl-, carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33060-69-4 | |
Record name | 3-Butyn-2-ol, methyl-, carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033060694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyn-2-ol, methyl-, carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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